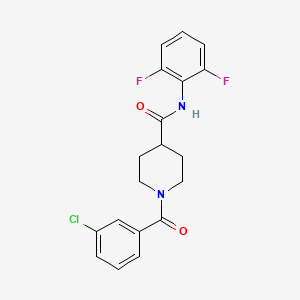

![molecular formula C16H22N2O2S B4065860 N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065860.png)

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Übersicht

Beschreibung

This compound is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic five-membered rings containing one sulfur and one nitrogen atom . They are found in many biologically active compounds and have diverse applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a bicyclic heptane ring, and a carboxamide group. The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring . The specific reactions that this compound might undergo would depend on the exact positions and nature of its substituents.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The exact properties of this compound would depend on the nature and position of its substituents.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The compound could be explored for its efficacy against various bacterial and fungal pathogens. Its structural similarity to other antimicrobial thiazoles suggests potential use in treating infections resistant to conventional antibiotics .

Anticancer Potential

Thiazole compounds have been studied for their anticancer activities. This particular compound may be investigated for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. Research could focus on its mechanism of action and potential as a chemotherapeutic agent .

Antidiabetic Effects

Thiazoles also exhibit antidiabetic properties. The compound could be assessed for its ability to modulate blood glucose levels, improve insulin sensitivity, or protect pancreatic beta cells in diabetic models .

Anti-Inflammatory Uses

Due to the anti-inflammatory properties of thiazole derivatives, this compound might be useful in the development of new anti-inflammatory drugs. It could be tested for its effectiveness in reducing inflammation in chronic inflammatory diseases .

Antihypertensive Applications

The compound’s potential as an antihypertensive agent could be another area of research. It might work by affecting vascular smooth muscle tone or influencing the renin-angiotensin system to lower blood pressure .

Antioxidant Properties

Thiazoles are known to have antioxidant effects. This compound could be analyzed for its ability to scavenge free radicals, protect against oxidative stress, and possibly prevent diseases associated with oxidative damage .

Neuroprotective Effects

Research could explore the neuroprotective effects of this compound, particularly in neurodegenerative diseases like Alzheimer’s. It could be evaluated for its capacity to protect neuronal cells from toxicity and improve cognitive functions .

Hepatoprotective Activity

Lastly, the compound could be investigated for its hepatoprotective activity. Studies might focus on its ability to prevent liver damage, promote liver regeneration, or mitigate the effects of hepatotoxic substances .

Eigenschaften

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-9-10(2)21-13(17-9)18-12(20)16-7-6-15(5,11(19)8-16)14(16,3)4/h6-8H2,1-5H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWJVHXPSHGFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-biphenylyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B4065800.png)

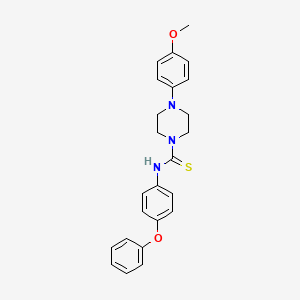

![methyl 5-cyano-4-(4-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4065803.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B4065811.png)

![N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B4065812.png)

![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B4065816.png)

![N-[1-(4,5-Dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide](/img/structure/B4065818.png)

![2-({5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}thio)-1H-benzimidazole](/img/structure/B4065825.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4065834.png)

![N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4065842.png)

![N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B4065846.png)

![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B4065856.png)

![methyl 4-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)benzoate](/img/structure/B4065864.png)